An In-depth Technical Guide to 2-Amino-6-methylnicotinamide (CAS: 100524-09-2)
An In-depth Technical Guide to 2-Amino-6-methylnicotinamide (CAS: 100524-09-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-methylnicotinamide (CAS Number: 100524-09-2), a substituted pyridine derivative. While direct experimental data on this specific compound is limited in peer-reviewed literature, this document synthesizes available information from chemical suppliers, patent filings, and extrapolates potential properties based on structurally related, well-characterized analogs. The guide covers physicochemical properties, a detailed synthesis protocol, predicted spectroscopic characteristics, and an in-depth discussion of its potential, though currently unproven, biological activities by examining its relationship to key metabolic and signaling pathways, including nicotinamide metabolism and histone deacetylation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or synthetic potential of this molecule.
Core Molecular Profile and Physicochemical Properties
2-Amino-6-methylnicotinamide is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 6-position. This unique arrangement of functional groups suggests a polar molecule with hydrogen bonding capabilities.[1]
Chemical Structure and Identifiers
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IUPAC Name: 2-amino-6-methylpyridine-3-carboxamide
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CAS Number: 100524-09-2[2]
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Molecular Formula: C₇H₉N₃O[2]
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Molecular Weight: 151.17 g/mol [2]
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Canonical SMILES: CC1=NC(=C(C=C1)C(=O)N)N[2]
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InChI Key: LPXQDHBKGPBRMI-UHFFFAOYSA-N
Physicochemical Data Summary
| Property | Value | Source |
| Physical Form | Solid (at room temperature) | |
| Purity | ≥95-97% (typical commercial grade) | [2][4] |
| Melting Point | No data available | [3][4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available; predicted to be soluble in polar solvents.[1] | [4] |
| Topological Polar Surface Area (TPSA) | 82 Ų | [2] |
| LogP (calculated) | 0.07112 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Purification
2-Amino-6-methylnicotinamide is not just a commercially available reagent; it is also a key intermediate in the synthesis of other molecules, such as 2-amino-6-methylnicotinic acid. The primary route to its synthesis starts from 2-chloro-3-cyano-6-methylpyridine, as detailed in patent literature.
Synthetic Workflow: From Cyanopyridine to Nicotinamide
The synthesis is a one-pot reaction involving the amination of the chloro-substituted pyridine ring and the hydrolysis of the nitrile group to a primary amide. The causality behind this choice is efficiency; performing the reaction in an autoclave at high temperature and pressure with aqueous ammonia allows both transformations to occur without isolating the intermediate 2-amino-3-cyano-6-methylpyridine.
Caption: Synthesis workflow for 2-Amino-6-methylnicotinamide.
Detailed Experimental Protocol
This protocol is adapted from patent literature describing the synthesis of 2-amino-6-methylnicotinic acid, where 2-amino-6-methylnicotinamide is the key intermediate.
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Reaction Setup: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g).
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Reagent Addition: Add a 28% aqueous solution of ammonia (e.g., 70 mL).
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Reaction Conditions: Seal the autoclave and heat the mixture to 170°C. Maintain this temperature with stirring for 7 hours. The high pressure generated by the heated aqueous ammonia is critical for the reaction to proceed.
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Work-up:
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Cool the reaction vessel to room temperature.
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The resulting product, 2-Amino-6-methylnicotinamide, is contained within the aqueous ammonia solution.
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For subsequent reactions, such as hydrolysis to the corresponding nicotinic acid, the ammonia is typically removed under reduced pressure.
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-
Purification (Hypothetical): For isolation of the solid amide, one would typically remove the excess ammonia under reduced pressure, which may cause the product to precipitate. The resulting solid could be collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable polar solvent system (e.g., water or ethanol-water mixtures).
Spectroscopic Analysis (Predicted)
No publicly archived experimental spectra for 2-Amino-6-methylnicotinamide were identified. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the protons of the amino and amide groups.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale / Analog Compound Data |
| ~7.8 - 8.2 | Doublet (d) | 1H | H-4 (Pyridine) | Aromatic proton ortho to the electron-withdrawing amide group will be downfield. Similar protons in nicotinamide appear at 8.21 ppm.[5] |
| ~6.4 - 6.7 | Doublet (d) | 1H | H-5 (Pyridine) | Aromatic proton meta to the amide and ortho to the electron-donating amino and methyl groups will be upfield. In 2-amino-6-methylpyridine, this proton appears at ~6.3-6.5 ppm.[6] |
| ~5.5 - 7.5 | Broad singlet | 4H | -NH₂ (Amino & Amide) | Protons on nitrogen atoms often appear as broad signals and can exchange with solvent. Their chemical shift is highly variable. |
| ~2.4 - 2.6 | Singlet (s) | 3H | -CH₃ (Methyl) | Methyl group on an aromatic ring. In 2-amino-6-methylpyridine, this signal is at ~2.36 ppm.[6] |
Expected ¹³C NMR Spectrum
The carbon NMR should display seven unique signals corresponding to each carbon atom in the molecule.
| Predicted Shift (ppm) | Assignment | Rationale / Analog Compound Data |
| ~168 - 172 | C=O (Amide) | The carbonyl carbon of an amide group. In nicotinamide, this peak is at ~173 ppm.[5] |
| ~158 - 162 | C-2 (C-NH₂) | Aromatic carbon bonded to an amino group is typically shielded but is also part of the pyridine ring. In 2-amino-6-methylpyridine, this carbon is at ~158 ppm.[7] |
| ~156 - 160 | C-6 (C-CH₃) | Aromatic carbon bonded to the methyl group. In 2-amino-6-methylpyridine, this carbon is at ~157 ppm.[7] |
| ~138 - 142 | C-4 | Aromatic CH carbon. In nicotinamide, the corresponding C-4 is at ~150 ppm, but the electron-donating groups at C-2 and C-6 in the target molecule will cause an upfield shift.[5] |
| ~115 - 120 | C-3 (C-CONH₂) | Aromatic carbon bearing the amide group. In nicotinamide, this is at ~131 ppm, but will be shifted by the adjacent amino group.[5] |
| ~105 - 110 | C-5 | Aromatic CH carbon. In 2-amino-6-methylpyridine, the corresponding C-5 is at ~105 ppm.[7] |
| ~22 - 25 | -CH₃ | Methyl carbon. In 2-amino-6-methylpyridine, this carbon is at ~24 ppm.[7] |
Expected Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3150 | N-H Stretch | Primary Amine (-NH₂) & Primary Amide (-CONH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |
| ~1670 | C=O Stretch | Amide I band (Carbonyl) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring |
| ~1600 | N-H Bend | Amine/Amide Scissoring |
Standardized Protocol for Spectroscopic Analysis
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Sample Preparation (NMR):
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Accurately weigh 5-10 mg of 2-Amino-6-methylnicotinamide.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to prevent H/D exchange of the N-H protons.
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Vortex briefly to ensure complete dissolution.
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-
Sample Preparation (FTIR):
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For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
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-
Sample Preparation (Mass Spectrometry):
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an appropriate ionization technique such as Electrospray Ionization (ESI). Given the basic nitrogens, positive ion mode (ESI+) is expected to be highly effective, likely showing the protonated molecule [M+H]⁺ at m/z 152.18.
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Potential Biological Activity and Applications (Inferred)
While no direct biological studies on 2-Amino-6-methylnicotinamide have been published, its chemical structure, as a nicotinamide analog, places it at the intersection of several critical biochemical pathways. Its potential activity can be hypothesized by examining the roles of its structural relatives.
Context: Nicotinamide Metabolism and NNMT
Nicotinamide (a form of Vitamin B3) is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[8] Nicotinamide N-methyltransferase (NNMT) is a key enzyme that regulates intracellular nicotinamide levels by catalyzing its methylation to 1-methylnicotinamide (MNA), which is then excreted.[9] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[8] NNMT inhibitors are sought after to increase intracellular NAD⁺ levels, which can improve mitochondrial function and cellular health.[8]
Caption: Role of NNMT in Nicotinamide metabolism and potential intervention point.
Hypothesis 1: A Potential NNMT Inhibitor or Substrate
Given its nicotinamide core, 2-Amino-6-methylnicotinamide is a rational candidate for investigation as a ligand for NNMT.
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As an Inhibitor: The substitutions at the 2- and 6-positions could allow the molecule to bind to the nicotinamide pocket of NNMT without being methylated, thereby acting as a competitive inhibitor.[10] The development of potent and selective NNMT inhibitors is an active area of research for treating metabolic disorders.[11]
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As a Substrate: Alternatively, NNMT could potentially methylate the pyridine nitrogen of 2-Amino-6-methylnicotinamide, making it a substrate. In this case, the resulting methylated product could have its own distinct biological activities, similar to how the MNA product of nicotinamide metabolism is now known to have anti-inflammatory properties.
Hypothesis 2: A Potential Histone Deacetylase (HDAC) Inhibitor
The compound 6-aminonicotinamide (6-AN) is a known antimetabolite. Furthermore, the development of 6-aminonicotinamide derivatives has led to the discovery of potent and selective inhibitors of histone deacetylases (HDACs).[12][13] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[14] HDAC inhibitors are an important class of anti-cancer agents.[14][15]
The structural similarity of 2-Amino-6-methylnicotinamide to the 6-aminonicotinamide scaffold makes it a candidate for evaluation as an HDAC inhibitor. The core features often required for HDAC inhibition include a zinc-binding group (which the amide could potentially fulfill, though less common than a hydroxamic acid), a linker region, and a capping group that interacts with the surface of the enzyme. The substituted pyridine ring of this compound could serve as the linker and cap.
Safety and Handling
2-Amino-6-methylnicotinamide is classified as a hazardous chemical. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
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Pictograms: GHS07 (Exclamation Mark)[16]
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Signal Word: Warning[16]
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Hazard Statements:
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Precautionary Statements:
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 4°C, protected from light.[2]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Amino-6-methylnicotinamide (CAS 100524-09-2) is a readily synthesizable pyridine derivative whose biological functions remain unexplored in the public domain. While core physicochemical data like melting point and solubility are uncharacterized, its chemical structure provides a strong rationale for investigating it in two primary areas of drug discovery: as a modulator of nicotinamide metabolism via the enzyme NNMT, and as a potential histone deacetylase inhibitor. This guide provides the foundational chemical knowledge and theoretical framework necessary to initiate such research programs. The detailed synthesis and predicted spectroscopic profiles offer practical tools for chemists, while the hypothesized biological roles provide a clear direction for pharmacologists and cell biologists.
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